molecular formula C9H8I2O2 B5214729 1-(2-hydroxy-3,5-diiodophenyl)-1-propanone

1-(2-hydroxy-3,5-diiodophenyl)-1-propanone

Cat. No. B5214729
M. Wt: 401.97 g/mol
InChI Key: FUMORTZQNOJMKZ-UHFFFAOYSA-N
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Description

1-(2-hydroxy-3,5-diiodophenyl)-1-propanone, also known as iodinated contrast media, is a chemical compound used in medical imaging procedures such as X-rays, computed tomography (CT) scans, and magnetic resonance imaging (MRI). It is a radiopaque substance that enhances the visibility of internal organs and structures in the body.

Scientific Research Applications

Formation in Birch Lignin

The compound 1-(2-hydroxy-3,5-diiodophenyl)-1-propanone can be formed through the acid treatment of birch lignin. Acid treatment using 0.1 M HBr in dioxane-water (9:1) for 4 hours of specific propanediols results in the formation of 1,2-diaryl-1-propanones, which include compounds similar to 1-(2-hydroxy-3,5-diiodophenyl)-1-propanone. This process suggests its origin from lignin structures (Li, Lundquist, & Stenhagen, 1996).

Structural Characterization

The structural characterization of compounds related to 1-(2-hydroxy-3,5-diiodophenyl)-1-propanone, such as 3-phenyl-1-(2,4,5-trihydroxy-3,5-dimethyl-6-oxo-1,5-cyclohexadienyl)-1-propanone, provides insights into the conformation and intramolecular interactions of these types of molecules. This research contributes to the understanding of their physical and chemical properties (Tak, Fronczek, & Fischer, 1993).

Chemical Synthesis and Applications

1-(2-Hydroxy-3,5-diiodophenyl)-1-propanone and its related compounds are synthesized for various purposes, including use as intermediates in pharmaceutical manufacturing. The synthesis involves multiple methods, including the use of lithium aluminum hydride, palladium, and osmium catalysts. These methods have implications for the efficient production of pharmaceuticals and other heterocyclic molecules (Waters, Snelgrove, & Maligres, 2003).

Metabolism Studies

Although it deviates slightly from the specific chemical structure, studies on the metabolism of compounds like 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats provide insights into how similar compounds may be metabolized in biological systems. These studies are crucial for understanding the potential biomedical applications and effects of these compounds (Jodynis-Liebert, 1993).

properties

IUPAC Name

1-(2-hydroxy-3,5-diiodophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMORTZQNOJMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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